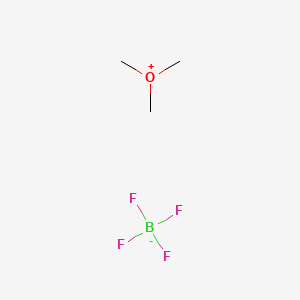

Trimethyloxonium tetrafluoroborate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

trimethyloxidanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVZBKHWOFJNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[O+](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883377 | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-37-1 | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethyloxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloxonium tetrafluoroborate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Powerful Alkylating Agent: A Technical Guide to Meerwein's Salts

A comprehensive overview of the history, synthesis, and applications of trialkyloxonium salts for researchers, scientists, and drug development professionals.

Meerwein's salts, a class of powerful trialkyloxonium salts, have carved a significant niche in the landscape of organic synthesis since their discovery. Named after the pioneering German chemist Hans Meerwein, these reagents, most notably triethyloxonium (B8711484) tetrafluoroborate (B81430) and trimethyloxonium (B1219515) tetrafluoroborate, are renowned for their potent alkylating capabilities, particularly towards weak nucleophiles. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and reaction mechanisms associated with Meerwein's salts, tailored for professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: The Pioneering Work of Hans Meerwein

The story of Meerwein's salts begins with the groundbreaking work of Hans Meerwein in the 1930s. His investigations into the reactions of epoxides with boron trifluoride etherate in the presence of ethers led to the serendipitous discovery of these stable oxonium salts. A pivotal publication in 1937 by Meerwein and his colleagues in the Journal für Praktische Chemie detailed the synthesis and characterization of trialkyloxonium salts, laying the foundation for their widespread use in organic chemistry.[1][2] This discovery was a significant advancement, providing chemists with a new class of highly reactive alkylating agents.

Synthesis of Meerwein's Salts: Detailed Experimental Protocols

The preparation of Meerwein's salts is a well-established procedure, with detailed and reproducible methods available in the chemical literature. The most common and reliable syntheses for triethyloxonium tetrafluoroborate and trimethyloxonium tetrafluoroborate are outlined below, primarily based on the trusted procedures from Organic Syntheses.

Experimental Protocol 1: Synthesis of Triethyloxonium Tetrafluoroborate

This procedure details the reaction of boron trifluoride etherate with diethyl ether and epichlorohydrin (B41342).[3]

Reaction: 4 (C₂H₅)₂O·BF₃ + 2 (C₂H₅)₂O + 3 C₃H₅ClO → 3 [(C₂H₅)₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OC₂H₅)₃

Materials:

-

Boron trifluoride etherate (freshly distilled)

-

Diethyl ether (anhydrous, sodium-dried)

-

Epichlorohydrin (freshly distilled)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube is charged with anhydrous diethyl ether and freshly distilled boron trifluoride etherate.

-

Freshly distilled epichlorohydrin is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional hour.

-

The mixture is then allowed to cool to room temperature, during which time the triethyloxonium tetrafluoroborate precipitates as a white crystalline solid.

-

The supernatant is decanted, and the crystalline product is washed with anhydrous diethyl ether to remove any unreacted starting materials.

-

The product is dried under a stream of dry nitrogen to yield triethyloxonium tetrafluoroborate.

Experimental Protocol 2: Synthesis of this compound

This procedure involves the reaction of boron trifluoride etherate with dimethyl ether and epichlorohydrin in dichloromethane.[1]

Reaction: 4 (CH₃)₂O·BF₃ + 2 (CH₃)₂O + 3 C₃H₅ClO → 3 [(CH₃)₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OCH₃)₃

Materials:

-

Boron trifluoride etherate

-

Dichloromethane (anhydrous)

-

Dimethyl ether (dry)

-

Epichlorohydrin

Procedure:

-

A three-necked flask fitted with a mechanical stirrer, a gas inlet tube, and a condenser is charged with boron trifluoride etherate and anhydrous dichloromethane.

-

The flask is cooled in an ice bath, and dry dimethyl ether is bubbled through the solution.

-

Epichlorohydrin is then added dropwise to the stirred solution.

-

The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature overnight, during which the product crystallizes out of solution.

-

The supernatant liquid is removed, and the crystalline this compound is washed with anhydrous diethyl ether.

-

The product is dried under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes key quantitative data for the two most common Meerwein's salts, providing a quick reference for their physical and chemical properties.

| Property | Triethyloxonium Tetrafluoroborate ([Et₃O]⁺[BF₄]⁻) | This compound ([Me₃O]⁺[BF₄]⁻) |

| Molar Mass | 189.99 g/mol | 147.91 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| Melting Point | 91-92 °C (decomposes)[3] | 179.6–180 °C (decomposes)[4] |

| Typical Yield | 85-95%[3] | 92-96%[1] |

| ¹H NMR (δ, ppm) | 1.65 (t, 9H), 4.85 (q, 6H) | 4.54 (s, 9H) in liquid SO₂[1] |

| ¹³C NMR (δ, ppm) | 8.0, 77.0 | 62.1 |

Reaction Mechanisms and Applications

Meerwein's salts are potent electrophiles and react with a wide range of nucleophiles via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] The trialkyloxonium ion serves as the electrophile, and the departure of a dialkyl ether molecule as a neutral leaving group drives the reaction forward.

The Sₙ2 Alkylation Pathway

The generalized mechanism for the alkylation of a nucleophile (Nu⁻) by a trialkyloxonium salt is depicted below. The reaction proceeds through a concerted transition state where the nucleophile attacks the α-carbon of an alkyl group, leading to the simultaneous cleavage of the carbon-oxygen bond.

References

synthesis and characterization of trimethyloxonium tetrafluoroborate

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyloxonium (B1219515) Tetrafluoroborate (B81430)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloxonium tetrafluoroborate, often referred to as Meerwein's salt, is a powerful and versatile electrophilic methylating agent with the chemical formula [(CH₃)₃O]⁺[BF₄]⁻.[1] It is a white, crystalline solid that serves as a synthetic equivalent of the methyl cation (CH₃⁺).[1] This reagent is widely employed in organic synthesis for the methylation of weakly nucleophilic and sensitive functional groups under mild conditions, which is often not possible with traditional alkylating agents like alkyl halides.[2][3] Its applications range from the esterification of complex carboxylic acids to the alkylation of amides, lactams, and sulfides.[3][4] This guide provides a detailed overview of its synthesis, characterization, and safe handling.

Synthesis of this compound

The most common and reliable method for preparing this compound involves the reaction of boron trifluoride etherate with dimethyl ether and epichlorohydrin (B41342) in a suitable solvent like dichloromethane (B109758).[2][3] This procedure is known for its high yield and purity.[3]

Reaction Scheme

4 (CH₃)₂O·BF₃ + 2 (CH₃)₂O + 3 C₂H₃OCH₂Cl → 3 [(CH₃)₃O]⁺[BF₄]⁻ + B[(OCH(CH₂Cl)CH₂OCH₃]₃[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the well-established Organic Syntheses procedure.[2] All operations must be conducted under rigorously dry conditions using oven-dried glassware and an inert atmosphere (e.g., dry nitrogen) to prevent hydrolysis of the product.[1][5]

Materials and Equipment:

-

500 mL three-necked, round-bottomed flask

-

Mechanical stirrer

-

Pressure-equalizing dropping funnel

-

Dewar condenser with a dry ice-acetone mixture

-

Nitrogen gas inlet and bubbler

-

Filter stick or a medium-frit glass Buchner funnel

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dimethyl ether ((CH₃)₂O), dried

-

Epichlorohydrin (C₃H₅ClO)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

Setup: Assemble the 500 mL three-necked flask with a mechanical stirrer, a Dewar condenser connected to a nitrogen line, and a gas inlet tube. Charge the flask with 80 mL of anhydrous dichloromethane and 38.4 g (33.3 mL, 0.271 mole) of boron trifluoride diethyl etherate.[2]

-

Addition of Dimethyl Ether: Establish a nitrogen atmosphere. Cool the flask and pass dry dimethyl ether into the solution with gentle stirring until approximately 75 mL has been collected. The total volume of the liquid should be around 190 mL.[2]

-

Addition of Epichlorohydrin: Replace the gas inlet tube with a pressure-equalizing dropping funnel containing 28.4 g (24.1 mL, 0.307 mole) of epichlorohydrin. Add the epichlorohydrin dropwise over 15 minutes with vigorous stirring. The mixture will become thick.[2][4]

-

Reaction: After the addition is complete, remove the cooling bath and stir the mixture vigorously overnight under a nitrogen atmosphere.[2][4]

-

Isolation: The crystalline product will have precipitated. Replace the stirrer with a filter stick and draw off the supernatant liquid while maintaining a nitrogen atmosphere. Alternatively, filter the solid using a dry Buchner funnel under a stream of nitrogen.[2]

-

Washing and Drying: Wash the crystalline salt with two 100 mL portions of anhydrous dichloromethane.[2] Dry the resulting free-flowing white solid under a stream of nitrogen. The typical yield is 92–98%.[3][4]

-

Storage: Store the product in a tightly sealed, oven-dried glass bottle in a freezer (-20 °C) under a nitrogen atmosphere to prevent decomposition from atmospheric moisture.[1][3]

Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.

Physical and Spectroscopic Data

The following table summarizes the key characterization data for this compound.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid | [3][6] |

| Molecular Formula | [(CH₃)₃O]⁺[BF₄]⁻ or C₃H₉BF₄O | [6][7] |

| Molecular Weight | 147.91 g/mol | [3][7] |

| Melting Point | Highly variable; reported ranges include 141–143 °C, ~180 °C, and 195-205 °C. This depends on the preparation method and heating rate. | [1][2][3][6] |

| ¹H NMR (liquid SO₂) | δ 4.54 (s, 9H, -O(CH₃)₃) | [2] |

| Solubility | Soluble in nitromethane, nitrobenzene, and liquid sulfur dioxide. Slightly soluble in dichloromethane. Insoluble in most common organic solvents. Hydrolyzes in water. | [8][9] |

Experimental Protocols: Characterization

-

Melting Point Determination:

-

¹H NMR Spectroscopy:

-

Due to its high reactivity and limited solubility, obtaining an NMR spectrum requires a specific solvent. Liquid sulfur dioxide (SO₂) is the solvent of choice.[2]

-

In a glovebox or under an inert atmosphere, place a small amount of the salt into a sealed NMR tube.

-

Condense dry liquid SO₂ into the tube.

-

Acquire the spectrum at room temperature. A single sharp peak is expected for the three equivalent methyl groups.[2]

-

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[3]

-

Handling: Always handle in a dry atmosphere, such as a glovebox or under a stream of dry nitrogen.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. It can cause severe skin burns and eye damage.[3]

-

Hydrolysis: The salt reacts rapidly with water to release dimethyl ether, methanol, and corrosive tetrafluoroboric acid (HBF₄).[1][8]

-

Storage: Store at low temperatures (2-8°C or in a freezer) in a desiccator or under an inert atmosphere to maintain its integrity.[3][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Synthesis and application of Trimethyloxonium Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | C3H9BF4O | CID 2735153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 420-37-1 [m.chemicalbook.com]

- 9. This compound, 96% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physical and chemical properties of trimethyloxonium tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyloxonium (B1219515) tetrafluoroborate (B81430), often referred to as Meerwein's salt, is a powerful and versatile electrophilic methylating agent widely employed in organic synthesis.[1] Its crystalline, solid nature and high reactivity make it an indispensable tool for the methylation of a diverse range of functional groups, often under mild conditions where traditional alkylating agents fail.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of trimethyloxonium tetrafluoroborate, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics to facilitate its effective and safe use in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[4][5][6] It is known for its high reactivity, particularly its sensitivity to moisture, with which it reacts rapidly.[1][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₉BF₄O | [8][9] |

| Molecular Weight | 147.91 g/mol | [1][5][8][9][10] |

| Appearance | White to off-white crystalline solid | [4][5][6] |

| Melting Point | 141-143°C (decomposes)[11], ~180°C (decomposes)[3], 179.6–180°C[1], ~200°C[5][8][12] | [1][2][3][5][8][11][12] |

| Solubility | Soluble in nitrobenzene, nitromethane, chloroform, hot acetone, and liquid sulfur dioxide. Slightly soluble in dichloromethane (B109758). Insoluble in common organic solvents like ether. | [4][5][8][12] |

| Stability | Moisture-sensitive; reacts violently with water.[7][9] Stable when stored under dry, inert conditions, preferably at low temperatures (-20°C).[3] | [3][7][9] |

Note: The reported melting point of this compound varies, likely due to the rate of heating and the presence of impurities resulting from different preparation methods.[2][11]

Chemical Reactivity and Applications

The primary utility of this compound lies in its potent electrophilic methylating ability.[4][5] It is considered one of the most powerful commercially available methylating agents, capable of reacting with a wide array of nucleophiles.[1]

Key applications include:

-

O-Methylation: Esterification of carboxylic acids[1], and methylation of phenols, enols, and lactones.[2]

-

N-Methylation: Alkylation of amides, lactams, and various heterocyclic amines.[2]

-

S-Methylation: Conversion of sulfides to sulfonium (B1226848) salts.[2]

-

Other Applications: It also serves as a catalyst for the polymerization of cyclic sulfides and ethers.[3][5]

The methylation reaction proceeds via the transfer of a methyl group from the trimethyloxonium cation to the nucleophilic substrate. The reaction is typically carried out in aprotic solvents such as dichloromethane, nitromethane, or liquid sulfur dioxide.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of boron trifluoride etherate with dimethyl ether and epichlorohydrin (B41342).[1][2][3]

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology:

Apparatus: A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser fitted with a drying tube. All glassware should be flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

Reagents:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dry dimethyl ether ((CH₃)₂O)

-

Epichlorohydrin

Procedure:

-

The reaction flask is charged with boron trifluoride diethyl etherate and anhydrous dichloromethane under a positive pressure of inert gas.

-

The flask is cooled in an ice bath, and dry dimethyl ether is bubbled into the solution with stirring.

-

Epichlorohydrin is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature overnight, during which time a white crystalline solid precipitates.

-

The supernatant is removed via a cannula or by filtration under an inert atmosphere.

-

The crystalline solid is washed several times with anhydrous dichloromethane and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

The resulting white solid, this compound, is dried under vacuum and stored in a desiccator at low temperature.

General Protocol for Methylation

This protocol provides a general guideline for the methylation of a nucleophilic substrate using this compound.

Experimental Workflow: General Methylation Reaction

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. strem.com [strem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 420-37-1 [m.chemicalbook.com]

- 9. fishersci.no [fishersci.no]

- 10. Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | C3H9BF4O | CID 2735153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Methylation Mechanism of Trimethyloxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloxonium (B1219515) tetrafluoroborate (B81430), often referred to as Meerwein's salt, is a powerful and versatile electrophilic methylating agent widely employed in organic synthesis.[1][2][3] Its high reactivity makes it particularly valuable for the methylation of a broad spectrum of nucleophiles, including those that are weakly reactive.[2] This reagent has found significant application in the synthesis of complex molecules, including natural products and pharmaceutical intermediates, where the introduction of a methyl group is a crucial step.[1] This technical guide provides a comprehensive overview of the methylation mechanism of trimethyloxonium tetrafluoroborate, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Methylation Mechanism

The primary mechanism for methylation by this compound is a bimolecular nucleophilic substitution (SN2) reaction. The trimethyloxonium cation, [(CH₃)₃O]⁺, serves as a potent methyl group donor. The oxygen atom in the cation is highly electron-deficient due to the positive charge, making the attached methyl groups strongly electrophilic.

A nucleophile (Nu:) attacks one of the methyl groups, leading to the formation of a new carbon-nucleophile bond and the displacement of dimethyl ether as a neutral leaving group. The tetrafluoroborate anion ([BF₄]⁻) acts as a non-nucleophilic counter-ion, facilitating the reaction without interfering.

General SN2 Methylation Reaction:

References

The Unrivaled Electrophilicity of Trimethyloxonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloxonium (B1219515) tetrafluoroborate (B81430), often referred to as Meerwein's salt, is a powerful and versatile methylating agent renowned for its exceptional electrophilicity.[1][2] Its ability to deliver a methyl group to a wide array of nucleophiles under mild conditions makes it an indispensable tool in modern organic synthesis, particularly in the realms of natural product synthesis and drug development.[3][4] This technical guide provides an in-depth exploration of the core attributes of trimethyloxonium tetrafluoroborate, including its reactivity, detailed experimental protocols for its application, and a comparative analysis of its performance.

Physicochemical Properties and Handling

This compound is a white, crystalline solid that is highly reactive and sensitive to moisture.[5] It should be stored in a cool, dry environment, preferably under an inert atmosphere, to prevent decomposition.[1] Despite its reactivity, it can be handled in the open atmosphere for brief periods, a notable advantage over other potent alkylating agents.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | [(CH₃)₃O]⁺[BF₄]⁻ | [5] |

| Molar Mass | 147.91 g/mol | [1] |

| Appearance | White crystalline solid | [5] |

| Melting Point | 179.6–180.0 °C (decomposes) | [1] |

| Solubility | Soluble in nitromethane (B149229) and liquid sulfur dioxide; suspension in dichloromethane (B109758) and dichloroethane. | [6] |

Electrophilicity and Reactivity

This compound is among the most powerful commercially available electrophilic methylating agents.[1] Its high reactivity stems from the potent electrophilic nature of the trimethyloxonium cation, which readily transfers a methyl group to a wide range of nucleophiles in an S(_N)2 fashion. The driving force for this reaction is the formation of the volatile and stable leaving group, dimethyl ether.

It is considered a more potent methylating agent than traditional reagents like methyl iodide and dimethyl sulfate (B86663).[7] This enhanced reactivity allows for the methylation of even weakly nucleophilic functional groups.[6]

Experimental Data: A Comparative Overview

The following tables summarize the yield of methylation reactions using this compound across various classes of organic compounds.

Table 2: O-Methylation of Phenolic Compounds

| Substrate | Product | Yield (%) | Reference |

| 2-Chlorophenol | 2-Chloroanisole | Not specified | [8] |

| 2,4-Dichlorophenol | 2,4-Dichloroanisole | Not specified | [8] |

| 2,4,6-Trichlorophenol | 2,4,6-Trichloroanisole | Not specified | [8] |

| Pentachlorophenol | Pentachloroanisole | Not specified | [8] |

| Triclosan | Methyl triclosan | Not specified | [8] |

Table 3: Conversion of Tertiary Amides to Methyl Esters

| Substrate (Tertiary Aryl Amide) | Product (Methyl Ester) | Yield (%) | Reference |

| N,N-Dimethylbenzamide | Methyl benzoate | Very good | [3][9] |

| N,N-Diethylbenzamide | Methyl benzoate | Very good | [3][9] |

| N,N-Diisopropylbenzamide | Methyl benzoate | Very good | [3][9] |

Note: This method is generally not applicable to aliphatic amides.[3][9]

Table 4: O-Methylation of Lactams, Quinolones, and Acridones

| Substrate | Product | Yield (%) | Reference |

| (Z)-5-(1-Phenylmethylidene)-4-methoxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester | (Z)-2,4-Dimethoxy-5-(1-phenylmethylidene)-5H-pyrrole-3-carboxylic acid methyl ester | 40 | [10] |

| (Z)-5-(1-Bromo-1-phenylmethylidene)-4-methoxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester | (Z)-5-(1-Bromo-1-phenylmethylidene)-2,4-dimethoxy-5H-pyrrole-3-carboxylic acid methyl ester | 50 | [10] |

| 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid methyl ester | 2-Methoxy-4-methylquinoline-3-carboxylic acid methyl ester | High | [2] |

| Acridone | 9-Methoxyacridine | Low | [2] |

Table 5: Esterification of Carboxylic Acids

| Substrate | Product | Yield (%) | Reference |

| Protohemin IX | Protohemin IX dimethyl ester | High | [11] |

| Hematohemin | Hematohemin dimethyl ester | High | [11] |

| Heme a | Heme a dimethyl ester | High | [11] |

Key Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[6]

Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Procedure:

-

Apparatus Setup: A three-necked flask is fitted with a mechanical stirrer, a Dewar condenser connected to a nitrogen source, and a gas inlet tube.

-

Initial Charging: The flask is charged with dichloromethane and boron trifluoride diethyl etherate.

-

Introduction of Dimethyl Ether: A nitrogen atmosphere is established, and the condenser is cooled with a dry ice-acetone bath. Dimethyl ether is then passed into the solution.

-

Addition of Epichlorohydrin: The gas inlet tube is replaced with a dropping funnel, and epichlorohydrin is added dropwise with vigorous stirring.

-

Reaction: The mixture is stirred overnight under a nitrogen atmosphere.

-

Isolation: The supernatant liquid is removed from the crystalline product via a filter stick.

-

Washing and Drying: The solid is washed sequentially with anhydrous dichloromethane and diethyl ether. The product is then dried under a stream of nitrogen to yield white crystalline this compound.

O-Methylation of Phenols

This protocol is a general procedure based on the methylation of chlorophenols.[8][12]

Reaction Scheme for O-Methylation of a Phenol

Caption: General reaction scheme for the O-methylation of a phenol.

Procedure:

-

Dissolution: The phenolic substrate is dissolved in a suitable solvent, such as dichloromethane.

-

Addition of Methylating Agent: this compound is added to the solution at ambient temperature.

-

Reaction: The reaction mixture is stirred until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Work-up: The reaction is quenched by the addition of a mild base, such as sodium bicarbonate solution.

-

Extraction: The product is extracted into an organic solvent.

-

Purification: The combined organic layers are dried and concentrated. The crude product is then purified by a suitable method, such as column chromatography.

Conversion of Tertiary Amides to Methyl Esters

This one-pot, two-step procedure is effective for the conversion of tertiary aryl amides to their corresponding methyl esters.[3][9]

Mechanism for the Conversion of a Tertiary Amide to a Methyl Ester

Caption: Two-step mechanism for converting tertiary amides to methyl esters.

Procedure:

-

Imidate Formation: The tertiary amide is treated with this compound in a suitable solvent to form the imidate intermediate.

-

Hydrolysis: The reaction mixture is then treated with an aqueous solution of sodium bicarbonate to hydrolyze the imidate.

-

Work-up and Purification: The product is extracted, and the crude methyl ester is purified.

Conclusion

This compound is a highly effective and powerful methylating agent with broad applicability in organic synthesis. Its ability to methylate a wide range of functional groups, including those with low nucleophilicity, under mild conditions makes it a valuable reagent for complex molecular construction. The experimental protocols provided herein offer a practical guide for its synthesis and application, empowering researchers and drug development professionals to leverage its potent electrophilicity in their synthetic endeavors. As with all highly reactive reagents, appropriate safety precautions should be taken during its handling and use.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Synthesis and application of Trimethyloxonium Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Trimethyloxonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of trimethyloxonium (B1219515) tetrafluoroborate (B81430) ([(CH₃)₃O]⁺[BF₄]⁻), a powerful and selective methylating agent in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR) and infrared (IR) data, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for trimethyloxonium tetrafluoroborate. This data is crucial for the identification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of this compound. The spectra are characterized by signals from the trimethyloxonium cation and the tetrafluoroborate anion.

Table 1: ¹H NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ¹H | 4.54 | Singlet | Liquid SO₂ | [1] |

Table 2: ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ¹³C | Data not available in cited sources | - | - |

Note: While ¹³C NMR spectra for this compound are referenced in databases, specific chemical shift data was not available in the consulted literature.

Table 3: ¹⁹F NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ¹⁹F | ~ -150 to -155 | Singlet | Various | [1] |

Note: The ¹⁹F NMR spectrum of the tetrafluoroborate anion typically shows a sharp singlet. The exact chemical shift can vary depending on the solvent and concentration. Hydrolysis can lead to the appearance of additional signals, such as [BF₃OH]⁻.

Table 4: ¹¹B NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ¹¹B | ~ -1.0 to -2.0 | Quintet (often unresolved) | Various |

Note: The ¹¹B NMR signal for the tetrafluoroborate anion is expected to be a quintet due to coupling with the four equivalent fluorine atoms. However, this is often observed as a broad singlet. Specific chemical shift data for the title compound was not available in the consulted literature.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups and the overall structure of the compound. The spectrum is dominated by absorptions from the C-H and C-O bonds of the cation and the B-F bond of the anion.

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium-Strong | C-H stretching |

| ~1450 | Medium | C-H bending |

| ~1050 | Very Strong | B-F stretching |

Note: The B-F stretching band is typically very broad and intense, which is a characteristic feature of the tetrafluoroborate anion.

Experimental Protocols

Proper experimental procedures are critical for the successful synthesis and characterization of this compound, which is sensitive to moisture.

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of boron trifluoride etherate with dimethyl ether and epichlorohydrin.[2] All operations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Dichloromethane (B109758) (anhydrous)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Dimethyl ether ((CH₃)₂O)

-

Epichlorohydrin

-

Diethyl ether (anhydrous)

-

Dry ice-acetone bath

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser cooled with a dry ice-acetone mixture is charged with anhydrous dichloromethane and boron trifluoride diethyl etherate.

-

A nitrogen atmosphere is established, and the solution is stirred and cooled.

-

Dry dimethyl ether is passed into the solution until the required volume has condensed.

-

Epichlorohydrin is added dropwise to the vigorously stirred solution over a period of 15-20 minutes.

-

The reaction mixture is stirred overnight under a nitrogen atmosphere, during which time the product precipitates as a white solid.

-

The supernatant liquid is removed via a filter stick, and the crystalline product is washed with anhydrous dichloromethane and then with anhydrous diethyl ether.

-

The resulting white solid is dried under a stream of dry nitrogen to yield this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Due to the reactivity of this compound, NMR samples must be prepared in a dry environment (e.g., a glovebox).

-

The compound is dissolved in a suitable deuterated solvent. For ¹H NMR, liquid sulfur dioxide (SO₂) has been used effectively.[1] Other anhydrous polar aprotic solvents such as nitromethane-d₃ or acetonitrile-d₃ can also be used.

-

The sample is transferred to a dry NMR tube, which is then sealed.

-

Spectra are acquired on a standard NMR spectrometer. For ¹⁹F and ¹¹B NMR, a broadband probe is required.

IR Spectroscopy:

-

Given the moisture sensitivity of the compound, an Attenuated Total Reflectance (ATR) accessory is the preferred method for obtaining an IR spectrum of the solid material.

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background is collected from the clean, empty ATR crystal.

Visualized Workflows

The following diagrams illustrate the synthesis and analytical characterization workflows for this compound.

Caption: Synthesis workflow for this compound.

Caption: General analytical workflow for spectroscopic characterization.

References

Theoretical Analysis of the Trimethyloxonium Cation: A Computational Guide

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethyloxonium (B1219515) cation, [(CH₃)₃O]⁺, is a powerful and synthetically important organic reagent, primarily recognized for its exceptional methylating capabilities. As a hard electrophile, it readily transfers a methyl group to a wide range of nucleophiles, making it a valuable tool in organic synthesis and various biochemical studies. The high reactivity and specific nature of this cation stem from its unique electronic structure and geometry. Understanding these fundamental properties is crucial for predicting its reactivity, designing novel synthetic routes, and elucidating its role in complex chemical and biological systems.

Computational chemistry provides an indispensable toolkit for investigating the intrinsic properties of reactive species like the trimethyloxonium cation. Through high-level ab initio and density functional theory (DFT) calculations, it is possible to determine its structural parameters, vibrational frequencies, and thermochemical stability with high accuracy. This whitepaper serves as a technical guide to the theoretical calculations performed on the trimethyloxonium cation, summarizing key computed data and detailing the underlying computational methodologies.

Computational Protocols and Methodologies

The theoretical characterization of the trimethyloxonium cation relies on a range of sophisticated computational methods. The choice of method involves a trade-off between accuracy and computational cost. The protocols described below are standard approaches in quantum chemistry for obtaining reliable molecular properties.

2.1 Geometry Optimization

The first step in any computational analysis is to find the molecule's equilibrium geometry—the lowest energy arrangement of its atoms. This is achieved through a process called geometry optimization. Algorithms such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method are commonly used to iteratively adjust atomic coordinates to minimize the total electronic energy of the system.

-

Density Functional Theory (DFT): This is a widely used method that balances accuracy and efficiency. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular choices.

-

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are based on first principles and offer higher accuracy, albeit at a greater computational expense.

A basis set, which is a set of mathematical functions used to build molecular orbitals, must be specified for these calculations. Common choices include Pople-style basis sets (e.g., 6-31G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ).

2.2 Vibrational Frequency Calculations

Once an optimized geometry is obtained, a vibrational frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies. These calculations serve two main purposes:

-

Characterization of the Stationary Point: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state rather than a stable structure.

-

Prediction of Infrared Spectra: The calculated frequencies and their corresponding intensities can be used to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data.

2.3 Thermochemical Calculations

High-accuracy composite methods are often employed to obtain reliable thermochemical data, such as enthalpies of formation and proton affinities. These methods combine results from several high-level calculations to approximate the results of a much more computationally expensive calculation.

-

Gaussian-n (Gn) Theories: Methods like G3 and G4 are designed to yield chemical accuracy (typically within ±1 kcal/mol) for thermochemical properties. They involve a series of predefined calculations, including geometry optimization, frequency calculation (for zero-point vibrational energy), and single-point energy calculations at very high levels of theory.

Workflow for Theoretical Property Calculation

The process of calculating molecular properties from first principles follows a well-defined logical workflow. This ensures that the final data is derived from a stable, well-characterized molecular structure.

Calculated Molecular Properties

The following tables summarize quantitative data for the trimethyloxonium cation derived from various theoretical studies. It is important to note that the exact values can differ based on the level of theory and basis set employed.

Table 1: Optimized Geometric Parameters Note: Specific calculated bond lengths and angles for the trimethyloxonium cation are not readily available in aggregated form in the initial search results. The data presented here are representative values based on typical C-O and C-H bond lengths and the expected pyramidal geometry of the oxonium center.

| Parameter | Description | Typical Calculated Value |

| r(C-O) | Carbon-Oxygen bond length | ~1.49 Å |

| r(C-H) | Carbon-Hydrogen bond length | ~1.09 Å |

| ∠(C-O-C) | Carbon-Oxygen-Carbon bond angle | ~112° |

| ∠(H-C-H) | Hydrogen-Carbon-Hydrogen bond angle | ~109.5° |

Table 2: Calculated Vibrational Frequencies Note: A full list of calculated vibrational frequencies is highly dependent on the computational method. The table below lists the expected types of vibrational modes and their approximate frequency ranges.

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Description |

| C-H Stretch | 2900 - 3100 | Stretching of the carbon-hydrogen bonds. |

| CH₃ Deformation | 1350 - 1470 | Bending and scissoring motions of the methyl groups. |

| C-O Stretch | 1000 - 1250 | Asymmetric and symmetric stretching of the C-O bonds. |

| CH₃ Rock | 800 - 1000 | Rocking motion of the methyl groups. |

Table 3: Thermochemical Data Thermochemical data is crucial for understanding the stability and reactivity of the cation. A key value is the proton affinity (PA) of its precursor, dimethyl ether, which corresponds to the negative of the enthalpy change for the protonation reaction.

| Property | Precursor/Product | Method | Calculated Value | Experimental Value |

| Proton Affinity | Dimethyl Ether | MP2/6-31G** | 810.7 kJ/mol | 804 kJ/mol |

Conclusion

Theoretical calculations provide a powerful and reliable framework for elucidating the fundamental properties of the trimethyloxonium cation. Through methods like DFT and high-level ab initio theories, researchers can obtain detailed information on its geometry, vibrational characteristics, and thermochemical stability. This data is invaluable for rationalizing its behavior as a potent methylating agent and for guiding its application in complex synthetic and biological contexts. The computational workflows and methodologies outlined in this guide represent the standard approach for achieving a deep, quantitative understanding of such important reactive intermediates.

Trimethyloxonium Tetrafluoroborate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyloxonium (B1219515) tetrafluoroborate (B81430), often referred to as Meerwein's salt, is a powerful and versatile methylating agent widely employed in organic synthesis.[1][2] Its potent electrophilic nature necessitates a thorough understanding of its properties and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of the safety precautions, handling procedures, and experimental considerations for trimethyloxonium tetrafluoroborate, tailored for professionals in research and drug development.

Physicochemical and Toxicological Properties

A clear understanding of the fundamental properties of this compound is paramount for its safe handling. The following tables summarize key quantitative data.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | [(CH₃)₃O]⁺[BF₄]⁻ | [1][2] |

| Molecular Weight | 147.91 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | Decomposes at approximately 180°C | [1] |

| Solubility | Insoluble in water. Soluble in nitrobenzene, nitromethane, chloroform, hot acetone, and liquid sulfur dioxide. Slightly soluble in dichloromethane (B109758). | [3] |

| Stability | Stable under dry conditions; moisture-sensitive. Reacts violently with water. | [1][3] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Category | Description | Reference(s) |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. | [3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Target Organs: Respiratory system. | [3] |

Personal Protective Equipment (PPE) and Engineering Controls

Due to its corrosive and reactive nature, stringent protective measures are mandatory when handling this compound.

Engineering Controls:

-

Fume Hood: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of dust or decomposition products.[2]

-

Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are essential in the immediate work area.[4]

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[5]

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[5]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of exposure, chemical-resistant aprons and boots should be considered.[5]

-

Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the reagent's efficacy.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Keep refrigerated, with some sources recommending storage at -20°C in a desiccator to maintain integrity.[1][7]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[2][7]

-

Keep away from water and incompatible materials such as strong oxidizing agents.[3]

Handling:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust.[3]

-

Wash hands thoroughly after handling.[3]

-

While the compound is a non-volatile solid, which reduces some hazards compared to other methylating agents, it is crucial to handle it with care.[8]

-

It can be weighed quickly in the open atmosphere but should be handled under an inert atmosphere for prolonged manipulations.[2][5]

Experimental Protocols: O-Methylation of Carboxylic Acids

This compound is a highly effective reagent for the methylation of various functional groups, including carboxylic acids, under mild conditions.[1] The following is a representative protocol synthesized from established procedures.

Objective: To perform the O-methylation of a carboxylic acid using this compound.

Materials:

-

Carboxylic acid substrate

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (argon or nitrogen)

-

Septa and needles

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve the carboxylic acid in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: While stirring the solution, add this compound portion-wise at room temperature. An excess of the methylating agent may be used to ensure complete reaction.[5]

-

Reaction Monitoring: The reaction is typically stirred at room temperature.[8] Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). Reaction times can vary from one to several hours.[8][9]

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acidic byproducts. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or distillation.

Spill Management and Waste Disposal

Spill Management:

-

In case of a spill, evacuate the area and ensure adequate ventilation.[9]

-

Do not use water to clean up the spill as it reacts violently with this compound.[3]

-

For minor spills, use a non-sparking shovel to carefully place the material into a clean, dry, and covered container for disposal.[9]

-

For major spills, contain the spill with sand, earth, or vermiculite.[9]

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated materials and unreacted reagent should be treated as hazardous waste.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a laboratory setting.

Caption: Safe Handling Workflow for this compound

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Page loading... [guidechem.com]

- 8. osti.gov [osti.gov]

- 9. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Trimethyloxonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethyloxonium (B1219515) tetrafluoroborate (B81430), a potent methylating agent, in various organic solvents. Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on providing detailed qualitative solubility information, a robust experimental protocol for determining quantitative solubility, and a logical workflow for this determination process.

Qualitative Solubility Data

Trimethyloxonium tetrafluoroborate, also known as Meerwein's salt, is a white crystalline solid that is highly reactive and sensitive to moisture.[1][2] Its solubility is a critical factor for its application in organic synthesis, particularly in drug development where reaction conditions must be meticulously controlled. The following table summarizes the available qualitative solubility data for this compound in common organic solvents.

| Solvent | Qualitative Solubility | Source(s) |

| Nitrobenzene | Soluble | [1][2] |

| Nitromethane | Soluble | [1][2][3] |

| Chloroform | Soluble | [1][2] |

| Acetone | Soluble (especially when hot) | [1][2] |

| Liquid Sulfur Dioxide | Soluble | [1][3] |

| Acetonitrile | Soluble | [4] |

| Dichloromethane (DCM) | Slightly soluble; often used as a suspension | [1][2][3][5][6] |

| Diethyl Ether | Poor solubility/Insoluble | [4] |

| Water | Insoluble; reacts violently | [1] |

Note: The term "soluble" in a qualitative context indicates that a significant amount of the solute dissolves in the solvent, but it does not specify the exact concentration. "Slightly soluble" suggests that only a small amount will dissolve, often leading to the use of the reagent as a suspension.[3][5]

Experimental Protocol for Quantitative Solubility Determination

Given the absence of specific quantitative solubility data, the following detailed experimental protocol is provided for researchers to determine the solubility of this compound in a solvent of interest. This protocol is adapted from standard solubility testing methodologies, with special considerations for the air and moisture sensitivity of the compound.

Objective: To determine the saturation solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Inert gas (Argon or Nitrogen)

-

Schlenk flasks or similar air-free glassware

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles for inert atmosphere liquid transfer

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable quantitative analytical technique.

-

Anhydrous internal standard (for chromatographic analysis)

Procedure:

-

Preparation of the Saturated Solution (under inert atmosphere): a. Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas. b. Add a precisely weighed excess amount of this compound to a Schlenk flask containing a magnetic stir bar. c. Under a positive pressure of inert gas, add a known volume of the anhydrous organic solvent to the Schlenk flask. d. Seal the flask and place it in a constant temperature bath set to the desired temperature (e.g., 25°C). e. Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer increasing.

-

Sample Withdrawal and Filtration (under inert atmosphere): a. Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant temperature. b. Using a gas-tight syringe fitted with a long needle, carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. c. Immediately pass the solution through a syringe filter into a tared volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Sample Preparation for Analysis: a. Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution. b. Dilute the sample with a suitable anhydrous solvent to a concentration within the calibrated range of the analytical instrument. c. If using an internal standard method, add a precise amount of the internal standard to the diluted sample.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. b. Analyze the calibration standards and the prepared sample solution using a validated analytical method (e.g., HPLC). c. Construct a calibration curve by plotting the analytical signal versus the concentration of the standards. d. From the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

-

This compound is a corrosive and moisture-sensitive solid.[1] Always handle it in a fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The compound reacts violently with water.[1] Ensure all solvents and equipment are scrupulously dry.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Trimethyloxonium Tetrafluoroborate: A Powerful Methylating Agent for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Trimethyloxonium (B1219515) tetrafluoroborate (B81430), often referred to as Meerwein's salt, is a potent and versatile electrophilic methylating agent widely employed in organic synthesis.[1][2][3][4] Its high reactivity makes it particularly suitable for the methylation of weakly nucleophilic functional groups under mild conditions.[3][5] This white to off-white crystalline solid is valued for its ability to effect O-methylation in sensitive substrates where acidic conditions would be detrimental.[3]

This document provides detailed application notes, experimental protocols, and safety information for the use of trimethyloxonium tetrafluoroborate in organic synthesis.

Properties and Handling

This compound is a non-volatile solid, which makes it a safer alternative to other powerful methylating agents like methyl triflate or diazomethane.[6] However, it is highly sensitive to moisture and will rapidly decompose upon exposure to atmospheric humidity.[7] Therefore, it must be stored in a cool, dry environment, preferably in a freezer under an inert atmosphere of nitrogen or argon.[7] While it can be weighed quickly in the open atmosphere, all reactions should be conducted under anhydrous conditions using dry solvents and glassware to ensure optimal reactivity and prevent decomposition.[5][6]

Safety Precautions:

-

Corrosive: this compound is corrosive and can cause severe skin burns and eye damage.[3][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Handling: Handle the reagent in a well-ventilated fume hood.[7][8]

-

Quenching: Any residual reagent on spatulas or weighing paper should be carefully quenched in a beaker of water.[6]

-

Disposal: Dispose of waste according to institutional guidelines.

Applications in Organic Synthesis

This compound is a powerful methylating agent for a wide range of functional groups. Its reactivity makes it particularly useful for methylating substrates that are poor nucleophiles.

Key Applications Include:

-

Esterification of Carboxylic Acids: A common application is the conversion of carboxylic acids to their corresponding methyl esters, especially when the substrate is sensitive to acidic conditions.[1][9]

-

Methylation of Amides and Lactams: It can be used to convert tertiary amides to methyl esters in a two-step, one-pot procedure involving the formation of an imidate intermediate followed by hydrolysis.[2][10]

-

Alkylation of Heterocycles: The reagent is effective for the quaternization of heterocyclic amines.[5]

-

Methylation of Alcohols and Phenols: It readily methylates hydroxyl groups.[2][9][11]

-

Formation of Methyl Ethers: It is used to convert alcohols to methyl ethers.[12]

-

Derivatization for Analysis: It is employed in the derivatization of organic acids and phenols for analysis by gas chromatography-mass spectrometry (GC-MS).[9][11]

The following table summarizes the methylation of various functional groups using this compound, with representative reaction conditions and yields.

| Substrate Type | Product | Solvent | Temperature | Reaction Time | Yield (%) |

| Carboxylic Acid | Methyl Ester | Dichloromethane (B109758) | Room Temp. | 1 hour | >90 |

| Tertiary Aryl Amide | Methyl Ester | Dichloromethane | Room Temp. | Not specified | ~80-95 |

| Alcohol (Cyclohexanol) | Methyl Ether | Not specified | Neutral pH | Not specified | Not specified |

| Phenol (Chlorophenols) | Methyl Ether | Dichloromethane | Room Temp. | Not specified | High |

| Phosphonic Acid | Methyl Ester | Dichloromethane | Room Temp. | 1 hour | High |

Experimental Protocols

The following are detailed protocols for common applications of this compound.

3.1. General Protocol for Methyl Esterification of a Carboxylic Acid

This protocol describes the general procedure for the methylation of a carboxylic acid.

Workflow for Carboxylic Acid Esterification

Caption: General workflow for the esterification of a carboxylic acid.

Materials:

-

Carboxylic acid

-

This compound (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl ester.

-

Purify the product by column chromatography if necessary.

3.2. Protocol for the Conversion of a Tertiary Aryl Amide to a Methyl Ester

This protocol is a two-step, one-pot procedure for converting tertiary aryl amides to their corresponding methyl esters.[10]

Reaction Pathway for Amide to Ester Conversion

Caption: Conversion of a tertiary aryl amide to a methyl ester.

Materials:

-

Tertiary aryl amide

-

This compound (1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the tertiary aryl amide in anhydrous DCM.

-

Add this compound (1.5 equivalents) in one portion to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-24 hours. The reaction progress can be monitored by the disappearance of the starting amide via TLC or LC-MS.

-

After the formation of the imidate intermediate is complete, add a saturated aqueous solution of NaHCO₃.

-

Stir the biphasic mixture vigorously for 1-4 hours to ensure complete hydrolysis.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude methyl ester can be purified by flash chromatography.

Synthesis of this compound

For laboratories that wish to prepare the reagent, a common and effective synthesis involves the reaction of boron trifluoride etherate, dimethyl ether, and epichlorohydrin (B41342).[1][5]

Synthesis Workflow for this compound

Caption: Synthesis of this compound.

Materials:

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM)

-

Dimethyl ether

-

Epichlorohydrin

-

Anhydrous diethyl ether

-

Three-necked flask equipped with a mechanical stirrer, gas inlet, and a dropping funnel

Procedure:

-

Charge a three-necked flask with anhydrous DCM and boron trifluoride diethyl etherate under a nitrogen atmosphere.[5]

-

Cool the flask in a dry ice-acetone bath.

-

Condense dimethyl ether into the stirred solution.[5]

-

Add epichlorohydrin dropwise to the cold solution via a dropping funnel.[5] A thick precipitate will form.

-

Remove the cooling bath and stir the mixture vigorously overnight at room temperature.[5]

-

Collect the resulting white solid by filtration through a fritted glass funnel under a stream of nitrogen.

-

Wash the solid product with two portions of anhydrous DCM and then with two portions of anhydrous diethyl ether.[5]

-

Dry the this compound under a stream of dry nitrogen.

-

Store the product in a tightly sealed container under nitrogen in a freezer. The typical yield is high, often exceeding 90%.[2]

These protocols and notes are intended to provide a comprehensive guide for the safe and effective use of this compound in organic synthesis. As with any highly reactive reagent, it is crucial to perform a thorough risk assessment before beginning any experimental work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and application of Trimethyloxonium Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.no [fishersci.no]

- 9. 三甲基氧鎓四氟硼酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Trimethyloxonium-mediated methylation strategies for the rapid and simultaneous analysis of chlorinated phenols in various soils by electron impact gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. homework.study.com [homework.study.com]

Application Notes and Protocols for the Methylation of Sterically Hindered Alcohols with Trimethyloxonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyloxonium (B1219515) tetrafluoroborate (B81430), often referred to as Meerwein's salt, is a powerful and efficient electrophilic methylating agent.[1][2] It is a white, crystalline solid that is valued in organic synthesis for its ability to methylate a wide range of nucleophiles under mild conditions.[1][3] This reagent is particularly useful for the O-methylation of sterically hindered alcohols, a transformation that can be challenging with traditional methylating agents. Its high reactivity is attributed to the release of a "naked" methyl group, making it a potent electrophile.[2] Trimethyloxonium tetrafluoroborate is soluble in solvents like dichloromethane (B109758) and chloroform (B151607) and is typically stored at low temperatures under an inert atmosphere to prevent decomposition by moisture.[3][4]

Applications in Organic Synthesis and Drug Development

The methylation of sterically hindered hydroxyl groups is a critical transformation in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). This reaction can be used to:

-

Improve pharmacokinetic properties: Methylation of polar hydroxyl groups can increase a molecule's lipophilicity, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Modify biological activity: The presence or absence of a methyl ether can significantly impact the binding of a molecule to its biological target.

-

Serve as a protective group: A methyl ether can be used to mask a reactive hydroxyl group during a synthetic sequence.

-

Enable further functionalization: Conversion to a methyl ether can facilitate subsequent chemical transformations.

Reaction Mechanism and Experimental Workflow

The methylation of an alcohol with this compound proceeds via a direct SN2 reaction. The alcohol's oxygen atom acts as a nucleophile, attacking the methyl group of the trimethyloxonium cation. This results in the formation of a new carbon-oxygen bond, yielding the methylated alcohol (ether), and the release of dimethyl ether and tetrafluoroboric acid as byproducts.

Caption: Reaction scheme for the methylation of a sterically hindered alcohol.

Quantitative Data Summary

| Substrate (Hindered Phenol) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Chlorophenol | 2-Chloroanisole | 1 | Room Temp | High |

| 2,4-Dichlorophenol | 2,4-Dichloroanisole | 1 | Room Temp | High |

| 2,4,6-Trichlorophenol | 2,4,6-Trichloroanisole | 1 | Room Temp | High |

| Pentachlorophenol | Pentachloroanisole | 1 | Room Temp | High |

| Triclosan | Methylated Triclosan | 1 | Room Temp | High |

Note: The term "High" is used as reported in the source, indicating successful methylation, though specific quantitative yields were not provided in a comparative table.[5]

Experimental Protocols

The following are general and specific protocols for the methylation of sterically hindered hydroxyl groups using this compound.

General Protocol for the Methylation of a Sterically Hindered Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Caption: General workflow for the methylation of a sterically hindered alcohol.

Materials:

-

Sterically hindered alcohol

-

This compound (1.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered alcohol in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: While stirring, add this compound (1.1 equivalents) to the solution in one portion.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary depending on the substrate's steric hindrance.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methyl ether.

Specific Protocol: Methylation of Hindered Chlorinated Phenols[5]

This protocol has been successfully applied to a range of chlorinated phenols and serves as a well-documented example.

Materials:

-

Chlorinated phenol (B47542) (e.g., 2,4,6-trichlorophenol)

-

This compound (TMO)

-